methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a cyano group, a pyrazole ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like piperidine or triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the pyrazole ring are key functional groups that contribute to its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-cyano-3-(1-phenyl-1H-pyrazol-4-yl)prop-2-enoate
- Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-5-yl)prop-2-enoate
- Ethyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate
Uniqueness
Methyl (2Z)-2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
methyl (Z)-2-cyano-3-(1,3-diphenylpyrazol-4-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-25-20(24)16(13-21)12-17-14-23(18-10-6-3-7-11-18)22-19(17)15-8-4-2-5-9-15/h2-12,14H,1H3/b16-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKYUQGVWPIRDCZ-VBKFSLOCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C\C1=CN(N=C1C2=CC=CC=C2)C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.